molecular formula C16H15BrN2O3 B3920137 (Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 3-BROMOBENZOATE

(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 3-BROMOBENZOATE

Cat. No.: B3920137
M. Wt: 363.21 g/mol
InChI Key: QTJKDYIOZWLQDC-UHFFFAOYSA-N
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Description

(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 3-BROMOBENZOATE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a bromobenzoate moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 3-BROMOBENZOATE typically involves the reaction between 2-methoxyphenyl methyl ketone and 3-bromobenzoic acid in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 3-BROMOBENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 3-BROMOBENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 3-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 2-BROMOBENZOATE
  • (Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 4-BROMOBENZOATE

Uniqueness

(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 3-BROMOBENZOATE is unique due to its specific substitution pattern and the presence of both amino and methoxyphenyl groups.

Properties

IUPAC Name

[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 3-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-21-14-8-3-2-5-11(14)10-15(18)19-22-16(20)12-6-4-7-13(17)9-12/h2-9H,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJKDYIOZWLQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=NOC(=O)C2=CC(=CC=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C/C(=N/OC(=O)C2=CC(=CC=C2)Br)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 3-BROMOBENZOATE
Reactant of Route 2
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(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 3-BROMOBENZOATE
Reactant of Route 3
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(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 3-BROMOBENZOATE
Reactant of Route 4
(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 3-BROMOBENZOATE
Reactant of Route 5
(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 3-BROMOBENZOATE
Reactant of Route 6
(Z)-[1-AMINO-2-(2-METHOXYPHENYL)ETHYLIDENE]AMINO 3-BROMOBENZOATE

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